molecular formula C15H18N2 B14899405 n-(4-Ethylbenzyl)-3-methylpyridin-2-amine

n-(4-Ethylbenzyl)-3-methylpyridin-2-amine

Cat. No.: B14899405
M. Wt: 226.32 g/mol
InChI Key: PYAMURGQTPWAPB-UHFFFAOYSA-N
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Description

N-(4-Ethylbenzyl)-3-methylpyridin-2-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 3-position and an ethylbenzyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylbenzyl)-3-methylpyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridin-2-amine with 4-ethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylbenzyl)-3-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-Ethylbenzyl)-3-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Ethylbenzyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-methylpyridin-2-amine: Similar structure but lacks the ethyl group on the benzyl moiety.

    N-(4-Methylbenzyl)-3-methylpyridin-2-amine: Similar structure with a methyl group instead of an ethyl group on the benzyl moiety.

    N-(4-Ethylphenyl)-3-methylpyridin-2-amine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

N-(4-Ethylbenzyl)-3-methylpyridin-2-amine is unique due to the presence of both the ethylbenzyl and methylpyridinyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-methylpyridin-2-amine

InChI

InChI=1S/C15H18N2/c1-3-13-6-8-14(9-7-13)11-17-15-12(2)5-4-10-16-15/h4-10H,3,11H2,1-2H3,(H,16,17)

InChI Key

PYAMURGQTPWAPB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=C(C=CC=N2)C

Origin of Product

United States

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